3-Thiophenazoic acid
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Overview
Description
3-Thiophenazoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The structure of this compound includes a thiophene ring substituted with a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the α-positions (C-2 and C-5) of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Scientific Research Applications
3-Thiophenazoic acid has a wide range of applications in scientific research:
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the second position.
Thiophene-3-carboxaldehyde: A thiophene derivative with an aldehyde group at the third position.
Thiophene-2,5-dicarboxylic acid: A thiophene derivative with carboxylic acid groups at the second and fifth positions.
Comparison: 3-Thiophenazoic acid is unique due to the position of its carboxylic acid group, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carboxylic acid, it may exhibit different substitution patterns and reactivity towards electrophiles. Its unique structure also allows for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C13H8N2O2S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-sulfanylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17) |
InChI Key |
FJAICPVFXUADBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S |
Origin of Product |
United States |
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